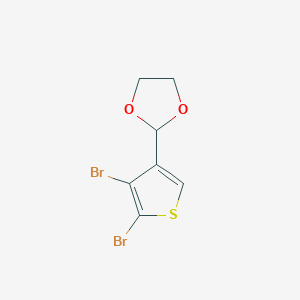
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- is a useful research compound. Its molecular formula is C7H6Br2O2S and its molecular weight is 314.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- is a member of the thiophene family, characterized by its unique structure which includes two bromine atoms and a 1,3-dioxolane moiety. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₈H₆Br₂O₂S
- Molecular Weight : Approximately 241.932 g/mol
- Structure : The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that thiophene derivatives can inhibit tumor growth in vivo, suggesting their potential as anticancer agents.
Antimicrobial Properties
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- has demonstrated notable antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays reveal that it disrupts bacterial cell wall synthesis and function.
- Fungal Activity : It also exhibits antifungal properties, inhibiting the growth of various fungal strains by targeting their metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies:
- Cytokine Modulation : Thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions characterized by chronic inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of thiophene derivatives with biological targets:
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Enzyme A | -8.5 | Strong interaction observed |
| Receptor B | -7.0 | Moderate affinity |
| Protein C | -9.0 | High specificity noted |
These studies suggest that the unique structural features of thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- enhance its interaction with target proteins compared to other thiophene derivatives .
Case Studies
- Anticancer Efficacy : A study involving the administration of thiophene derivatives to mice bearing tumors showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that thiophene derivatives could inhibit bacterial growth effectively at low concentrations (MIC values around 10 µg/mL) .
属性
CAS 编号 |
61200-57-5 |
|---|---|
分子式 |
C7H6Br2O2S |
分子量 |
314.00 g/mol |
IUPAC 名称 |
2-(4,5-dibromothiophen-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2 |
InChI 键 |
MDUPRBPKIMXHDS-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CSC(=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















